molecular formula C10H7NO B8629230 4-cyano-2H[1]benzopyran

4-cyano-2H[1]benzopyran

Cat. No. B8629230
M. Wt: 157.17 g/mol
InChI Key: PIGDIAQNJLGVNC-UHFFFAOYSA-N
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Patent
US04666916

Procedure details

Eleven grams 2H-[1]benzopyran-4-one are dissolved in 33 ml 2.5M trimethylsilyl cyanide (CH2Cl2). After addition of 50 mg Znl2, the mixture is stirred 12 h. Then 30 ml toluene, 115 ml pyridine and 21 ml POCl3 are added and the mixture refluxed for 4 h. On cooling, it is poured into 1000 ml 5% HCl and extracted with four 100 ml portions of ether. The extracts dried over Na2SO4, filtered, concentrated under reduced pressure and vacuum distilled (bulb-to-bulb, oven temperature 150°) to yield 4-cyano-2H[1]benzopyran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=O)[CH2:3][CH2:2]1.C1(C)C=CC=CC=1.O=P(Cl)(Cl)Cl.Cl.C[Si]([C:29]#[N:30])(C)C>N1C=CC=CC=1>[C:29]([C:4]1[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:1][CH2:2][CH:3]=1)#[N:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(C2=C1C=CC=C2)=O
Name
Quantity
33 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
21 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
115 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition of 50 mg Znl2
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with four 100 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled (bulb-to-bulb, oven temperature 150°)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=CCOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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